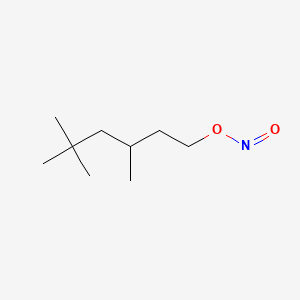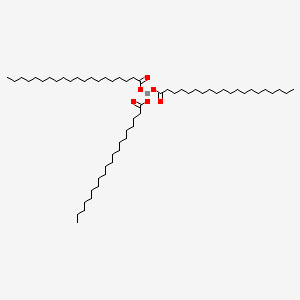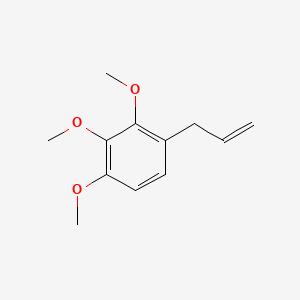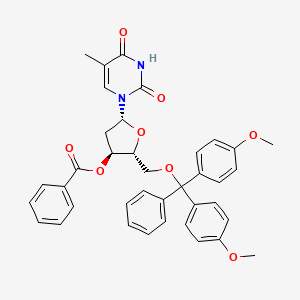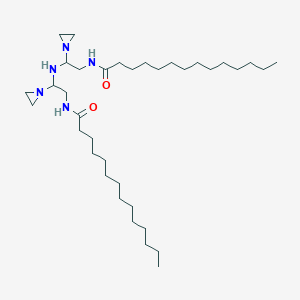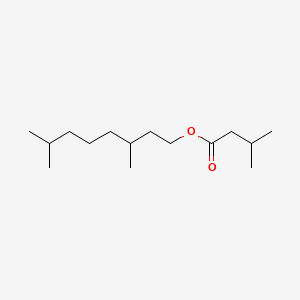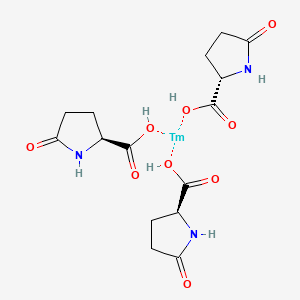
2,2-Diethoxyethyl(methyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxyethyl(methyl)ammonium chloride is a chemical compound with the molecular formula C7H18ClNO2 and a molecular weight of 183.676 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ammonium ion bonded to a 2,2-diethoxyethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxyethyl(methyl)ammonium chloride typically involves the reaction of 2,2-diethoxyethanol with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
Step 1: 2,2-diethoxyethanol is reacted with methylamine to form 2,2-diethoxyethyl(methyl)amine.
Step 2: The resulting amine is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxyethyl(methyl)ammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,2-diethoxyethyl(methyl)amine, while oxidation with hydrogen peroxide may produce corresponding oxides .
Scientific Research Applications
2,2-Diethoxyethyl(methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diethoxyethyl(methyl)ammonium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death in microbial organisms. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diethoxyethyl(trimethyl)ammonium chloride
- 2,2-Diethoxyethyl(dimethyl)ammonium chloride
- 2,2-Diethoxyethyl(ethyl)ammonium chloride
Uniqueness
2,2-Diethoxyethyl(methyl)ammonium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
54170-19-3 |
|---|---|
Molecular Formula |
C7H17NO2.ClH C7H18ClNO2 |
Molecular Weight |
183.67 g/mol |
IUPAC Name |
2,2-diethoxy-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C7H17NO2.ClH/c1-4-9-7(6-8-3)10-5-2;/h7-8H,4-6H2,1-3H3;1H |
InChI Key |
KZYYTQBPRJNKFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


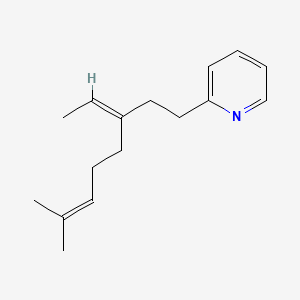
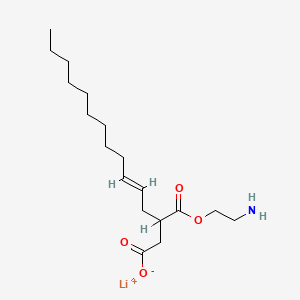
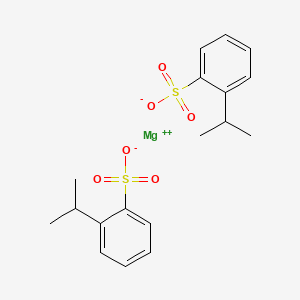
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)

